

PSB-1115 Potassium Salt: A Technical Guide for Researchers

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Compound of Interest

Compound Name: PSB-1115 potassium salt

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Introduction

PSB-1115 potassium salt is a potent and selective antagonist of the A2B adenosine receptor (A2BAR), a G protein-coupled receptor that is increasingly recognized as a key player in a variety of physiological and pathophysiological processes. Due to its high selectivity and water solubility, PSB-1115 serves as an invaluable tool for researchers investigating the role of the A2BAR in inflammation, cancer, cardiovascular disease, and neurological disorders. This technical guide provides an in-depth overview of **PSB-1115 potassium salt**, including its chemical properties, mechanism of action, and detailed protocols for its use in key in vitro and in vivo experimental models.

Chemical and Physical Properties

PSB-1115 potassium salt, with the chemical name 4-(1-Propyl-2,6-dioxo-1,2,6,7-tetrahydro-3H-purin-8-yl)benzenesulfonic acid potassium salt, is a xanthine derivative. Its chemical structure and properties are summarized in the table below.



Property	Value	
Chemical Formula	C14H13KN4O5S	
Molecular Weight	388.44 g/mol	
CAS Number	409344-71-4	
Appearance	White to off-white solid	
Solubility	Soluble in water and DMSO	
Purity	Typically ≥98%	

Mechanism of Action

PSB-1115 is a competitive antagonist of the A2B adenosine receptor. Adenosine, an endogenous nucleoside, activates four subtypes of G protein-coupled receptors: A_1 , A_{2a} , $A_{2\beta}$, and A_3 . The $A_{2\beta}$ receptor is typically activated by higher concentrations of adenosine, which are often present under conditions of cellular stress or injury, such as hypoxia and inflammation.

The $A_{2\beta}$ receptor is primarily coupled to the Gs α subunit of heterotrimeric G proteins. Upon activation by an agonist, the Gs α subunit activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response. In some cell types, the $A_{2\beta}$ receptor can also couple to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.

PSB-1115 selectively binds to the $A_{2\beta}$ receptor, preventing the binding of adenosine and other agonists, thereby inhibiting the downstream signaling cascade.

A2B Adenosine Receptor Signaling Pathway





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Caption: A_{2β} Adenosine Receptor Signaling Pathway.

Quantitative Data

The selectivity of PSB-1115 for the human $A_{2\beta}$ adenosine receptor over other adenosine receptor subtypes is a key feature. The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC₅₀) from various studies.

Receptor Subtype	Species	Assay Type	Ki (nM)	IC50 (nM)	Reference
А2β	Human	Radioligand Binding	53.4	-	[1]
Aı	Human	Radioligand Binding	>10,000	-	[2]
A _{2a}	Human	Radioligand Binding	>10,000	-	[2]
Аз	Human	Radioligand Binding	>10,000	-	[2]
А2β	Rat	Radioligand Binding	-	84.0	[3]



Experimental Protocols Radioligand Binding Assay

This protocol is designed to determine the binding affinity of **PSB-1115 potassium salt** for the $A_{2\beta}$ adenosine receptor.

Materials:

- Cell membranes expressing the human A_{2β} adenosine receptor
- [3H]-PSB-603 (or other suitable radioligand for A_{2β}AR)
- PSB-1115 potassium salt
- Assay Buffer: 50 mM Tris-HCl, pH 7.4
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
- Non-specific binding control: 10 μM NECA (non-selective adenosine receptor agonist)
- Glass fiber filters (GF/B or GF/C)
- Scintillation cocktail
- Scintillation counter

Procedure:

- Prepare a series of dilutions of PSB-1115 potassium salt in Assay Buffer.
- In a 96-well plate, add in the following order:
 - \circ 25 µL of Assay Buffer (for total binding) or 25 µL of 10 µM NECA (for non-specific binding) or 25 µL of PSB-1115 dilution.
 - 50 μL of radioligand solution (e.g., [³H]-PSB-603 at a final concentration of 1-5 nM).
 - 100 μL of cell membrane suspension (typically 10-50 μg of protein).



- Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters three times with 3 mL of ice-cold Wash Buffer.
- Dry the filters and place them in scintillation vials.
- Add 4-5 mL of scintillation cocktail to each vial and count the radioactivity using a scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Determine the Ki value for PSB-1115 using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This protocol measures the ability of PSB-1115 to antagonize agonist-induced cAMP production in cells expressing the $A_{2\beta}$ adenosine receptor.

Materials:

- HEK293 cells (or other suitable cell line) stably expressing the human A_{2β} adenosine receptor
- PSB-1115 potassium salt
- A_{2β}AR agonist (e.g., NECA)
- Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
- Stimulation buffer (e.g., HBSS)
- cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)
- · Cell lysis buffer

Procedure:



- Seed the cells in a 96-well plate and grow to 80-90% confluency.
- Wash the cells with pre-warmed stimulation buffer.
- Pre-incubate the cells with various concentrations of **PSB-1115 potassium salt** or vehicle in stimulation buffer containing a PDE inhibitor (e.g., 100 μM IBMX) for 15-30 minutes at 37°C.
- Add the A_{2β}AR agonist (e.g., NECA at its EC₈₀ concentration) to the wells and incubate for 15-30 minutes at 37°C.
- Lyse the cells according to the cAMP assay kit manufacturer's instructions.
- Measure the intracellular cAMP levels using the chosen detection method.
- Generate a dose-response curve for PSB-1115 and calculate the IC₅₀ value.

Isolated Smooth Muscle Contraction Assay

This protocol assesses the effect of PSB-1115 on smooth muscle contraction, for instance, inhibiting the relaxation induced by an $A_{2\beta}AR$ agonist.

Materials:

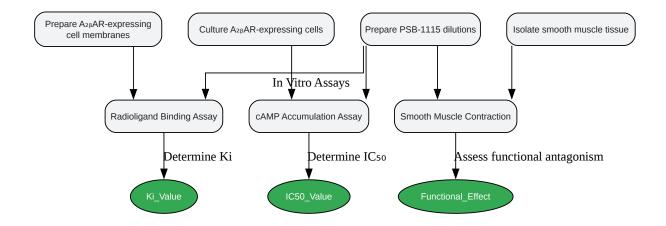
- Guinea pig ileum or other suitable smooth muscle tissue
- PSB-1115 potassium salt
- A_{2β}AR agonist (e.g., NECA)
- Acetylcholine (ACh) or other contractile agent
- Krebs-Henseleit solution (or similar physiological salt solution)
- Isolated organ bath system with force transducer and data acquisition system
- Carbogen gas (95% O₂, 5% CO₂)

Procedure:



- Prepare a segment of guinea pig ileum (approximately 2-3 cm) and mount it in an isolated organ bath containing Krebs-Henseleit solution maintained at 37°C and bubbled with carbogen gas.
- Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15 minutes.
- Induce a reference contraction with a submaximal concentration of acetylcholine to ensure tissue viability.
- After washout and return to baseline, pre-incubate the tissue with PSB-1115 potassium salt or vehicle for 20-30 minutes.
- Induce relaxation by adding an A_{2β}AR agonist like NECA.
- Alternatively, to study the effect on agonist-induced inhibition of contraction, first contract the tissue with an agent like acetylcholine and then add the A_{2β}AR agonist in the presence or absence of PSB-1115.
- Record the changes in muscle tension and analyze the data to determine the effect of PSB-1115.

Experimental Workflow for In Vitro Assays





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Caption: General workflow for in vitro characterization.

In Vivo Applications

PSB-1115 potassium salt has been utilized in various animal models to investigate the in vivo roles of the A_{2β}AR. Its water solubility makes it suitable for systemic administration.

Example In Vivo Study: Model of Inflammatory Pain

- Animal Model: Male Swiss mice.
- Induction of Pain: Intraplantar injection of formalin.
- Drug Administration: PSB-1115 (e.g., 3 mg/kg) administered intraperitoneally (i.p.) 30 minutes before the formalin injection.
- Assessment: Measurement of nociceptive behaviors (e.g., licking, flinching) during the early and late phases of the formalin test.
- Expected Outcome: PSB-1115 is expected to reduce nociceptive behaviors, indicating an analgesic effect through the blockade of A_{2β}AR.

Storage and Handling

PSB-1115 potassium salt should be stored at -20°C for long-term storage. For short-term use, it can be stored at 4°C. The compound should be protected from light and moisture. When preparing stock solutions, it is recommended to use sterile, nuclease-free water or DMSO. Aqueous solutions should be freshly prepared or stored at -20°C for a limited time.

Conclusion

PSB-1115 potassium salt is a highly selective and water-soluble $A_{2\beta}$ adenosine receptor antagonist, making it an exceptional research tool. Its utility in a wide range of in vitro and in vivo models allows for the detailed investigation of the physiological and pathological roles of the $A_{2\beta}AR$. The protocols and data presented in this guide are intended to provide a comprehensive resource for researchers in the fields of pharmacology, immunology, oncology,



and beyond. As with any research chemical, appropriate safety precautions should be taken during handling and use.

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References

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